molecular formula C17H20N4OS B2736235 (3-(Pyrimidin-2-ylamino)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 2310158-94-0

(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2736235
CAS RN: 2310158-94-0
M. Wt: 328.43
InChI Key: BMZONKWOBMNECU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrimidine, azetidine, thiophene, and cyclopentyl groups . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including nucleic acids . Azetidine is a saturated heterocycle with one nitrogen atom and three carbon atoms. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Cyclopentyl is a cycloalkane with a five-membered ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .

Scientific Research Applications

Future Directions

While specific future directions for this compound were not found, research into similar compounds continues to be an active area of study. For instance, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and their biological activities are being investigated .

properties

IUPAC Name

[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c22-15(17(6-1-2-7-17)14-5-3-10-23-14)21-11-13(12-21)20-16-18-8-4-9-19-16/h3-5,8-10,13H,1-2,6-7,11-12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZONKWOBMNECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CC(C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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